molecular formula C26H37N5O8 B10814267 Macropa-NH2

Macropa-NH2

Número de catálogo: B10814267
Peso molecular: 547.6 g/mol
Clave InChI: WABTUXPZUNQNCC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Macropa-NH2 es un compuesto orgánico conocido por su actividad de coordinación con níquel, formando complejos estables con metales. Es un precursor de Macropa-NCS, un prometedor radiofármaco terapéutico utilizado en el tratamiento de metástasis de tejidos blandos .

Aplicaciones Científicas De Investigación

PET Imaging

One of the significant applications of Macropa-NH2 is in the field of PET imaging, particularly with isotopes such as cerium-134 (134^{134}Ce). Recent studies have demonstrated that complexes formed with 134^{134}Ce-Macropa-NH2 exhibit superior radiolabeling efficiency compared to traditional chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).

  • Study Findings :
    • Radiolabeling Efficiency : this compound achieved near-quantitative labeling at a ligand-to-metal ratio of 1:1 at room temperature, while DOTA required a ratio of 10:1 and elevated temperatures for comparable results .
    • Biodistribution : In vivo studies using small-animal PET/CT imaging showed rapid urinary excretion and low uptake in liver and bone tissues for 134^{134}Ce-Macropa-NH2 complexes, indicating high stability and favorable biodistribution profiles .
Parameter This compound DOTA
Ligand-to-Metal Ratio1:110:1
Temperature for LabelingRoom TemperatureElevated (60°C)
Radiolabeling Yield>95%94.2% ± 1.8%
Urinary ExcretionRapidSlower

Therapeutic Applications

This compound is also being explored for its potential in targeted therapy. The compound can be conjugated to antibodies or other targeting moieties to deliver therapeutic radionuclides directly to tumor sites.

  • Case Study :
    • Anti-Human HER2 Conjugation : this compound serves as a precursor to Macropa-NCS, which is conjugated to anti-HER2 antibodies. This approach aims to enhance the delivery of therapeutic agents specifically to HER2-positive tumors, improving treatment efficacy while minimizing systemic exposure .

Chemical Properties and Stability

The stability of metal-Macropa-NH2 complexes is crucial for their application in vivo. Studies have shown that these complexes maintain structural integrity under physiological conditions, which is essential for both imaging and therapeutic use.

  • Stability Analysis :
    • Computational studies have indicated that Macropa can effectively accommodate various metal ions without significant distortion, thus ensuring stable complex formation with radionuclides like radium .

Future Directions and Research Opportunities

The ongoing research into this compound suggests several future directions:

  • Expanded Metal Ion Compatibility : Investigating the chelation properties of this compound with other therapeutic radionuclides could broaden its application scope.
  • Combination Therapies : Exploring the use of this compound in combination with other therapeutic modalities may enhance treatment outcomes in oncology.

Comparación Con Compuestos Similares

Actividad Biológica

Macropa-NH2, a bifunctional chelator derived from the macrocyclic ligand macropa, has garnered significant attention in biomedical research, particularly in targeted cancer therapies and radiopharmaceutical applications. Its unique structural properties enable it to form stable complexes with metal ions, facilitating the delivery of therapeutic agents to specific tissues. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Structural Characteristics

Chemical Properties:

  • Molecular Formula: C26_{26}H37_{37}N5_5O8_8
  • Molecular Weight: 547.60 g/mol
  • CAS Number: 2146095-13-6

The compound features a macrocyclic core that enhances its chelation efficiency, particularly for actinides and other metal ions used in radiotherapy.

This compound functions primarily as a bifunctional chelator . It is capable of conjugating with biomolecules such as antibodies, thereby improving the specificity of radiolabeled agents for cancer cells. The mechanism involves:

  • Metal Ion Binding: this compound forms stable complexes with radioisotopes like 134^{134}Ce and 225^{225}Ac, which are crucial for targeted alpha therapy.
  • Targeted Delivery: The conjugation with targeting moieties (e.g., antibodies against HER2 or prostate-specific membrane antigen) allows for selective delivery of therapeutic agents to tumor sites, minimizing damage to healthy tissues.

Case Studies

  • Radiolabeling Efficiency:
    A study comparing this compound with DOTA (another chelator) revealed that this compound achieved near-quantitative labeling with 134^{134}Ce at room temperature with a ligand-to-metal (L/M) ratio of 1:1, whereas DOTA required a higher ratio (10:1) and elevated temperatures for effective complexation . This indicates superior performance in rapid radiolabeling applications.
  • In Vivo Stability:
    In biodistribution studies conducted on C57BL/6 mice, conjugates of 134^{134}Ce-Macropa-NH2 demonstrated rapid urinary excretion and low uptake in liver and bone tissues, confirming high in vivo stability and suggesting a favorable pharmacokinetic profile for therapeutic use .
  • Therapeutic Applications:
    This compound has been utilized as a precursor for developing radiopharmaceuticals targeting specific cancer markers. For instance, its conjugates have shown promising results in targeting prostate cancer cells effectively while reducing off-target effects .

Data Tables

PropertyThis compoundDOTA
Ligand-to-Metal Ratio1:1 at room temperature10:1 at elevated temperatures
Radiolabeling Yield>95%94.2%
Urinary ExcretionRapidSlower
Liver UptakeLowModerate

Propiedades

Fórmula molecular

C26H37N5O8

Peso molecular

547.6 g/mol

Nombre IUPAC

4-amino-6-[[16-[(6-carboxypyridin-2-yl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]methyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C26H37N5O8/c27-20-16-22(29-24(17-20)26(34)35)19-31-6-10-38-14-12-36-8-4-30(5-9-37-13-15-39-11-7-31)18-21-2-1-3-23(28-21)25(32)33/h1-3,16-17H,4-15,18-19H2,(H2,27,29)(H,32,33)(H,34,35)

Clave InChI

WABTUXPZUNQNCC-UHFFFAOYSA-N

SMILES canónico

C1COCCOCCN(CCOCCOCCN1CC2=NC(=CC=C2)C(=O)O)CC3=NC(=CC(=C3)N)C(=O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.